3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O6 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) |

InChI Key |

HORZOECJYCGUOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of the pentacyclic triterpenoid (B12794562), 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid. While specific detailed protocols for this exact compound are not extensively published, this guide synthesizes information from the isolation of structurally similar ursane-type triterpenoids to propose a representative methodology. This document also explores the potential biological activities and associated signaling pathways, drawing parallels from closely related compounds.

Compound Profile

3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid is a member of the ursane (B1242777) class of triterpenoids. These natural products are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

| Property | Data |

| Molecular Formula | C₃₀H₄₈O₆ |

| Molecular Weight | 504.7 g/mol |

| Natural Sources | Enkianthus campanulatus, Uncaria sessilifructus |

| Chemical Structure | Ursane skeleton with hydroxyl groups at positions 3β, 6β, 19α, and 24, and a carboxylic acid at position 28. |

Representative Isolation Protocol

The following protocol is a representative method based on the successful isolation of a closely related compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), and general principles of triterpenoid isolation.[1]

Plant Material and Extraction

-

Plant Material Collection and Preparation : Collect fresh leaves of a known source plant (e.g., Enkianthus campanulatus or Uncaria sessilifructus).

-

Drying and Pulverization : Air-dry the plant material in the shade to a constant weight, then grind into a fine powder.

-

Extraction :

-

Macerate the powdered plant material with 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction is typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification

A multi-step chromatographic approach is generally required for the purification of the target compound.

Step 1: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient of chloroform-methanol (e.g., starting from 100:0, gradually increasing the polarity to 90:10, 80:20, etc.).

-

Fraction Collection : Collect fractions of a fixed volume and monitor by Thin Layer Chromatography (TLC).

-

TLC Analysis : Use pre-coated silica gel plates with a suitable solvent system (e.g., chloroform:methanol 9:1 v/v) and visualize by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Pooling : Combine fractions showing a similar TLC profile and the presence of the target compound.

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol.

-

Purpose : To remove pigments and other low molecular weight impurities.

Step 3: High-Performance Counter-Current Chromatography (HPCCC)

For final purification and to resolve closely related triterpenoids, HPCCC is a highly effective technique.

-

Two-Phase Solvent System : A standard system such as hexane-ethyl acetate-methanol-water (e.g., 10:5:3:1 v/v/v/v) is often employed.[1]

-

Operation : The crude fraction from the previous step is dissolved in the solvent system and subjected to HPCCC separation.

-

Yield : This final step should yield the purified 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid.

Structural Elucidation

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Data |

| Mass Spectrometry | ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition. The expected [M-H]⁻ ion would be at m/z 503.3. |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons (characteristic of the urs-12-ene skeleton), and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR & DEPT | Resonances for 30 carbon atoms, including methyl, methylene, methine, and quaternary carbons. The chemical shifts will be indicative of the ursane skeleton and functional groups. |

| 2D NMR (COSY, HSQC, HMBC) | To establish the connectivity of protons and carbons and confirm the stereochemistry of the hydroxyl groups. |

Biological Activity and Signaling Pathways (Representative)

While the specific biological activities of 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid are not extensively documented, the closely related compound THA exhibits significant anticancer activity.[1][2][3] It is plausible that the target compound shares a similar mechanism of action. THA induces apoptosis in cancer cells through the intrinsic mitochondrial pathway and causes cell cycle arrest at the G2/M phase.[1][2][3]

The proposed signaling pathway for the anticancer activity of ursane-type tetrahydroxy triterpenoids is as follows:

This diagram illustrates that the ursane triterpenoid is proposed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, ultimately inducing apoptosis. Concurrently, the downregulation of Cdc2 leads to cell cycle arrest at the G2/M phase.

Conclusion

The isolation of 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The representative protocol outlined in this guide provides a solid foundation for its successful purification. Further investigation into the biological activities of this compound is warranted, given the promising anticancer effects of structurally related ursane triterpenoids. The elucidation of its precise mechanism of action could pave the way for the development of novel therapeutic agents.

References

- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

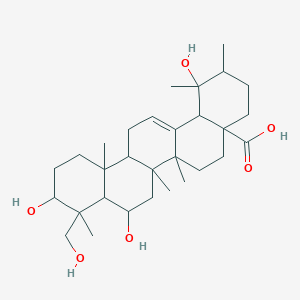

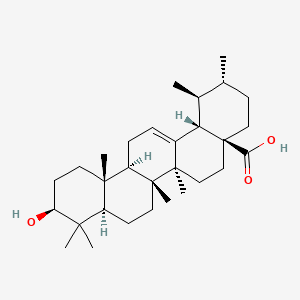

Chemical structure and stereochemistry of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and potential biological significance of the natural product 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) class.[1] Triterpenoids are a large and structurally diverse group of natural products derived from a C30 precursor, squalene.[2] Ursane-type triterpenoids are characterized by a five-ring carbon skeleton and are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[3][4] This specific compound has been identified as a constituent of Enkianthus campanulatus and Uncaria sessilifructus.[1]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound is based on the ursane skeleton, featuring a double bond between carbons 12 and 13. It is functionalized with four hydroxyl groups and a carboxylic acid moiety.

| Property | Value |

| Molecular Formula | C30H48O6 |

| Molecular Weight | 504.7 g/mol [1] |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1] |

| CAS Number | 91095-51-1[1] |

| Synonyms | 3β,6β,19α,24-Tetrahydroxyurs-12-en-28-oic acid, CHEMBL4634732[1] |

Stereochemistry

The stereochemistry of this compound has been established through spectroscopic analysis and comparison with related known compounds. The specific spatial orientation of the substituents is crucial for its biological activity. The stereochemical configuration is as follows:

-

3β-hydroxyl group: The hydroxyl group at C-3 is in the equatorial position.

-

6β-hydroxyl group: The hydroxyl group at C-6 is in the equatorial position.

-

19α-hydroxyl group: The hydroxyl group at C-19 is in the axial position.

-

23-hydroxyl group: This corresponds to a hydroxymethyl group at C-4, which is typical for many ursane triterpenoids.

The IUPAC name confirms the absolute stereochemistry at all chiral centers.[1]

Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the expected and characteristic spectroscopic data for this class of compounds.

Table 1: Predicted NMR Spectroscopic Data

| ¹H-NMR (Typical Chemical Shifts for Ursane Core) | ¹³C-NMR (Typical Chemical Shifts for Ursane Core) |

| Olefinic proton (H-12): ~δ 5.2-5.5 ppm | C-12: ~δ 125 ppm |

| Carbinolic protons (H-3, H-6, H-19, H-23): ~δ 3.0-4.5 ppm | C-13: ~δ 138 ppm |

| Methyl singlets (x7): ~δ 0.7-1.3 ppm | Carboxylic acid (C-28): ~δ 180 ppm |

| Oxygenated carbons (C-3, C-6, C-19, C-23): ~δ 60-80 ppm |

Table 2: Other Spectroscopic Data

| Technique | Characteristic Features |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to C30H48O6. Fragmentation pattern showing successive losses of water and other small molecules. |

| Infrared (IR) Spectroscopy | Broad absorption band for O-H stretching (~3400 cm⁻¹). Absorption for C=O stretching of the carboxylic acid (~1700 cm⁻¹). Absorption for C=C stretching (~1640 cm⁻¹). |

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of ursane-type triterpenoids from plant material, such as Uncaria sessilifructus, is outlined below. This represents a typical workflow that can be adapted for specific applications.

References

An In-depth Technical Guide on 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) compound that has been identified in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] As a member of the ursane (B1242777) family of triterpenoids, this molecule is of significant interest to the scientific community due to the diverse biological activities exhibited by structurally similar compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of the potential biological activities and associated signaling pathways, drawing parallels with closely related analogs. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its extraction, purification, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [1] |

| Molecular Weight | 504.7 g/mol | [1] |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| CAS Number | 91095-51-1 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectral Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3400 cm⁻¹), a carboxylic acid (-COOH) group (a broad band from 3400-2400 cm⁻¹ and a strong carbonyl stretch around 1700 cm⁻¹), and a carbon-carbon double bond (C=C) within the ursene skeleton (around 1640 cm⁻¹).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would likely display signals corresponding to the numerous methyl groups as singlets, multiplets for the methine and methylene (B1212753) protons of the steroid-like core, and a characteristic signal for the olefinic proton on the C-12 double bond.

-

¹³C-NMR: The spectrum would show signals for the 30 carbon atoms, including the carboxylic acid carbon (around 180 ppm), the olefinic carbons of the C-12 double bond, and multiple signals in the aliphatic region corresponding to the intricate carbon framework of the ursane skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be utilized to confirm the elemental composition and exact molecular weight of the compound.

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, extensive research on structurally similar ursane-type triterpenoids provides a strong basis for predicting its potential pharmacological effects. A notable analogue, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), isolated from Sinojackia sarcocarpa, has demonstrated significant anticancer activity.[4][5][6][7]

Anticancer Activity

The anticancer potential of this class of compounds is a primary area of interest. The structurally similar THA has been shown to exhibit potent, selective toxicity towards cancer cell lines, including ovarian (A2780) and liver (HepG2) cancer cells, with significantly lower cytotoxicity towards noncancerous cell lines.[4][5][6] In vivo studies using nude mice confirmed a dose-dependent inhibition of ovarian tumor growth.[5][6]

The proposed mechanism of action for the anticancer effects of THA involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[4][5][6] This is a common mechanism for many chemotherapeutic agents.

Caption: Predicted anticancer signaling pathway.

Other Potential Activities

Triterpenoids isolated from the Uncaria genus have been reported to possess a range of biological activities, including anti-inflammatory and ferroptosis inhibitory effects.[8] While not directly attributed to this compound, these findings suggest that it may also exhibit similar properties. Further investigation into these potential activities is warranted.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly available. However, based on general methods for triterpenoid extraction and purification, a plausible workflow can be outlined.

Caption: General experimental workflow.

Extraction

-

Plant Material Preparation: The dried and powdered plant material (e.g., canes of Uncaria sessilifructus) is subjected to extraction.

-

Solvent Extraction: Extraction is typically performed with a polar solvent such as 90% ethanol (B145695) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification

-

Preliminary Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate components based on polarity.

-

Further Separation: Fractions containing the target compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities.

-

Final Purification: The final purification is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HMQC, HMBC): To determine the complete chemical structure and stereochemistry.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the field of oncology. While its physicochemical properties are partially characterized, further research is required to determine key parameters such as its melting point and to obtain detailed experimental spectral data.

The primary focus for future research should be on the comprehensive evaluation of its biological activities. Drawing inspiration from the demonstrated anticancer effects of its close analogue, THA, a thorough investigation into the cytotoxicity of this compound against a panel of cancer cell lines is highly recommended. Elucidation of the specific signaling pathways modulated by this compound will be crucial in understanding its mechanism of action and for its potential development as a novel therapeutic agent. Furthermore, exploring its potential anti-inflammatory and other pharmacological properties could unveil additional therapeutic avenues. The development of a standardized isolation and purification protocol will be essential to facilitate these future studies.

References

- 1. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91095-51-1 [chemicalbook.com]

- 3. mdpi.org [mdpi.org]

- 4. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Discovery of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid in Uncaria sessilifructus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery of the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a constituent of Uncaria sessilifructus. The genus Uncaria, a part of the Rubiaceae family, is recognized for its rich composition of bioactive compounds, including alkaloids, flavonoids, and triterpenoids, many of which exhibit significant pharmacological activities. This document provides a comprehensive overview of the isolation, purification, and structural elucidation of this specific ursane-type triterpene. It includes generalized experimental protocols, quantitative data where available, and diagrams illustrating the discovery workflow and potential biological signaling pathways. This guide is intended to serve as a foundational resource for further research and development of this natural product.

Introduction

Uncaria sessilifructus is a plant species that has been a subject of phytochemical investigation due to the medicinal importance of the Uncaria genus.[1][2][3][4][5] Triterpenoids, a class of secondary metabolites, are widely distributed in this genus and are known for a variety of biological activities, including anti-inflammatory and immunomodulatory effects.[6][7][8] The discovery of this compound adds to the growing library of complex natural products with therapeutic potential. This guide outlines the scientific process behind its discovery and characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | PubChem |

| Molecular Weight | 504.7 g/mol | PubChem |

| Class | Triterpenoid | MedChemExpress |

| CAS Number | 91095-51-1 | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |

Experimental Protocols

The following sections describe a generalized methodology for the extraction, isolation, and characterization of this compound from Uncaria sessilifructus. These protocols are based on established techniques for the separation of triterpenoids from plant materials.

Plant Material Collection and Preparation

Fresh or air-dried aerial parts (leaves, stems) of Uncaria sessilifructus are collected. The plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

A decoction method is a common approach for extracting compounds from Uncaria species.[9] The powdered plant material is subjected to extraction with a suitable solvent. A typical procedure involves:

-

Maceration/Soxhlet Extraction: The plant powder is extracted with a polar solvent such as ethanol (B145695) or methanol. This process is repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic approach is employed for the isolation of the target compound.

3.3.1. Liquid-Liquid Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Triterpenoids are typically found in the less polar fractions.

3.3.2. Column Chromatography

The fraction enriched with triterpenoids is subjected to column chromatography over silica (B1680970) gel.[10]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient system of n-hexane and ethyl acetate is commonly used. The polarity of the solvent mixture is gradually increased to elute compounds with varying polarities.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)

Further purification of the enriched fractions is achieved using preparative HPLC.[11][12][13][14]

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for the separation of ursane-type triterpenoids.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Fraction Collection: The peak corresponding to the target compound is collected.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

| Parameter | Value | Unit |

| Starting Plant Material | g | |

| Crude Extract Yield | g | |

| Fraction Yield (after partitioning) | g | |

| Purified Compound Yield | mg | |

| Purity (by HPLC) | % |

Visualizations

Discovery Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound.

Caption: General workflow for the isolation and identification of the target compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Triterpenoids from Uncaria species have demonstrated anti-inflammatory activity.[1][2][4][6][8] The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on known mechanisms of similar compounds.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The discovery of this compound in Uncaria sessilifructus contributes to the chemical understanding of this medicinally important genus. The protocols and data presented in this guide, though generalized in part, provide a solid framework for researchers to build upon. Further investigation into the specific biological activities of this compound and its mechanism of action is warranted to explore its full therapeutic potential. The development of validated analytical methods for its quantification in plant material and extracts will be crucial for quality control and standardization in any future applications.

References

- 1. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant metabolites. New compounds and anti-inflammatory activity of Uncaria tomentosa. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.org [mdpi.org]

- 6. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of two different extracts of Uncaria tomentosa (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6797286B2 - Methods and preparations of extracts of Uncaria species with reduced alkaloid content - Google Patents [patents.google.com]

- 10. phytojournal.com [phytojournal.com]

- 11. mdpi.com [mdpi.com]

- 12. An HPLC-ELSD Method for the Determination of Triterpenes in Sorbus decora and Sorbus americana Bark Used by the Eeyou Istchee Cree First Nation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of Tetrahydroxy Ursenoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on tetrahydroxy ursenoic acids, a class of pentacyclic triterpenoids with significant therapeutic promise. This document consolidates key findings on their anti-cancer, anti-diabetic, and anti-inflammatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Therapeutic Areas and Mechanisms of Action

Tetrahydroxy ursenoic acids, including prominent members like asiatic acid, madecassic acid, and corosolic acid, have demonstrated a wide range of biological activities. Their therapeutic effects are primarily attributed to their ability to modulate key signaling pathways involved in cell proliferation, apoptosis, inflammation, and glucose metabolism.

Table 1: Quantitative Data on the Anti-Cancer Effects of Tetrahydroxy Ursenoic Acids

| Compound | Cancer Type | Cell Line / Model | Efficacy Metric | Value | Reference |

| Madecassic Acid Derivative (Compound 29) | Colon Cancer | COLO 205 | GI50 (50% Growth Inhibition) | 0.3 - 0.9 µM | [1][2] |

| Madecassic Acid Derivative (Compound 29) | Melanoma | SK-MEL-5, UACC-257 | TGI (Total Growth Inhibition) | Selective at TGI level | [1][2] |

| Madecassic Acid | Colon Cancer | CT26 (in vivo) | Apoptosis Induction | Marked increase in apoptosis rate | [3][4] |

| Asiatic Acid | Colon Cancer | SW480, HCT116 | Proliferation Inhibition | Dose- and time-dependent | [5] |

| Corosolic Acid | Renal Carcinoma | ACHN, A498 | Cell Death | Induced non-apoptotic cell death at 10 µM (24h) | [6] |

Table 2: Quantitative Data on the Anti-Diabetic Effects of Corosolic Acid

| Model | Dosage | Time Point | Effect on Blood Glucose | Reference |

| KK-Ay Diabetic Mice | 2 mg/kg (single oral dose) | 4 hours | Reduced blood glucose levels | [7][8] |

| KK-Ay Diabetic Mice | 2 mg/kg (single oral dose) | 2 weeks | Reduced blood glucose levels | [7][8] |

| KK-Ay Diabetic Mice | 10 mg/kg (single oral dose) | 4 hours | Significantly reduced blood glucose (p<0.05) | [9][10][11][12] |

| Human Subjects (with prediabetes or diabetes) | 10 mg (before 75g OGTT) | 90 minutes | Statistically significant reduction | [13] |

| Human Subjects (mild type 2 diabetes) | Three tablets, three times daily | Not specified | 13.5% average decrease | [9] |

Key Signaling Pathways

The therapeutic activities of tetrahydroxy ursenoic acids are underpinned by their interaction with complex intracellular signaling networks.

Asiatic Acid and the PI3K/Akt/mTOR Pathway in Colon Cancer

Asiatic acid has been shown to inhibit the proliferation and migration of human colon carcinoma cells by modulating the PI3K/Akt/mTOR/p70S6K signaling pathway.[5] This inhibition leads to the upregulation of the tumor suppressor Pdcd4, ultimately inducing apoptosis.[5]

Corosolic Acid and GLUT4 Translocation in Diabetes

Corosolic acid exerts its anti-diabetic effects, at least in part, by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells.[10][11][12] This enhances glucose uptake from the bloodstream, thereby lowering blood glucose levels.[10][11][12]

Madecassic Acid and Apoptosis in Cancer

Madecassic acid has been shown to induce apoptosis in cancer cells and modulate the immune system.[3][4] One of its mechanisms involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2]

References

- 1. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jbuon.com [jbuon.com]

- 4. Madecassic acid inhibits the mouse colon cancer growth by inducing apoptosis and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antidiabetic effects of corosolic acid in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidiabetic Effects of Corosolic Acid in KK-Ay Diabetic Mice [jstage.jst.go.jp]

- 9. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and Corosolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Corosolic Acid Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]

- 13. mdpi.com [mdpi.com]

In Silico Target Prediction of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico prediction of biological targets for the natural pentacyclic triterpenoid (B12794562), 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, also known as Euscaphic Acid. The document outlines the methodologies employed in network pharmacology and molecular docking studies to elucidate the compound's potential mechanisms of action, with a particular focus on its relevance in cancer research. Quantitative data from these predictive studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Visualizations of the in silico workflow and implicated signaling pathways are presented using Graphviz to facilitate a clear understanding of the complex relationships between the compound, its predicted targets, and cellular processes.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has garnered significant interest for its potential therapeutic properties. As with many natural products, a comprehensive understanding of its molecular targets and mechanisms of action is crucial for its development as a therapeutic agent. In silico approaches, such as network pharmacology and molecular docking, offer powerful tools to predict and rationalize the biological activities of such compounds, thereby guiding further experimental validation.

This guide details the application of these computational methods to identify and analyze the potential protein targets of this compound.

Predicted Protein Targets

Network pharmacology studies have identified a substantial number of potential protein targets for this compound. A comprehensive analysis integrating compound-target and disease-target databases revealed 121 potential targets for the compound, with 51 of these being associated with Non-Hodgkin Lymphoma.[1] Further analysis of the protein-protein interaction (PPI) network of these common targets identified a set of core targets that are likely to be central to the compound's biological effects.

Core Predicted Targets and Molecular Docking Scores

Molecular docking simulations were performed to predict the binding affinity of this compound to the core targets identified through network pharmacology. The docking scores, which represent the predicted binding energy in kcal/mol, are summarized in the table below. A more negative score indicates a stronger predicted binding affinity. Among the core targets, Insulin-like Growth Factor 1 Receptor (IGF1R) was identified as a key target with a strong predicted binding affinity, which was further validated by molecular dynamics simulations.[1]

| Target Protein | Gene Symbol | Docking Score (kcal/mol) |

| Tumor necrosis factor | TNF | -7.5 |

| Peroxisome proliferator-activated receptor gamma | PPARG | -8.1 |

| Matrix metallopeptidase 9 | MMP9 | -7.8 |

| Heat shock protein 90 alpha family class A member 1 | HSP90AA1 | -8.5 |

| Prostaglandin-endoperoxide synthase 2 | PTGS2 | -9.2 |

| Insulin-like growth factor 1 receptor | IGF1R | -8.9 |

| Androgen receptor | AR | -9.5 |

| Estrogen receptor 2 | ESR2 | -8.8 |

| Nuclear receptor subfamily 3 group C member 1 | NR3C1 | -8.2 |

| Matrix metallopeptidase 2 | MMP2 | -7.9 |

Implicated Signaling Pathways

The predicted targets of this compound are implicated in several critical signaling pathways, most notably the PI3K/AKT/mTOR pathway. Experimental studies have shown that Euscaphic Acid can inhibit the proliferation and promote the apoptosis of cancer cells by suppressing this pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.[1]

Caption: PI3K/AKT/mTOR signaling pathway and predicted inhibition by the compound.

Experimental Protocols

The following sections provide detailed methodologies for the in silico prediction of targets for this compound.

Network Pharmacology

The network pharmacology workflow aims to identify the multiple targets of a compound and elucidate its mechanism of action from a systems-level perspective.

4.1.1. Compound and Target Identification:

-

Compound Information Retrieval: Obtain the 2D structure of this compound from the PubChem database.

-

Predicted Target Screening: Utilize databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and the SwissTargetPrediction server to predict potential targets of the compound based on its structure.

-

Disease-Associated Target Collection: Identify genes associated with a specific disease (e.g., Non-Hodgkin Lymphoma) from databases like GeneCards and the Online Mendelian Inheritance in Man (OMIM).

-

Identification of Common Targets: Compare the list of predicted compound targets with the list of disease-associated targets to identify the common proteins that are potentially modulated by the compound in the context of the disease.

4.1.2. Network Construction and Analysis:

-

Protein-Protein Interaction (PPI) Network Construction: Input the list of common targets into the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database to retrieve known and predicted protein-protein interactions.

-

Network Visualization and Analysis: Import the PPI data into Cytoscape software for network visualization. Use the network analyzer tool within Cytoscape to calculate network topology parameters such as degree, betweenness centrality, and closeness centrality to identify key nodes (hub genes) in the network.

-

Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets using tools like the Database for Annotation, Visualization and Integrated Discovery (DAVID) or plugins within Cytoscape to understand the biological processes and signaling pathways associated with the predicted targets.

Caption: Workflow for network pharmacology-based target prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

4.2.1. Preparation of Ligand and Receptor:

-

Ligand Preparation: Obtain the 3D structure of this compound from a chemical database like PubChem. Use software such as ChemDraw or Avogadro to optimize the geometry and save it in a suitable format (e.g., .mol2 or .pdb).

-

Receptor Preparation: Download the 3D crystal structure of the target protein (e.g., IGF1R) from the Protein Data Bank (PDB). Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file using software like UCSF Chimera or PyMOL. Add polar hydrogens and assign partial charges to the protein atoms.

4.2.2. Docking Simulation:

-

Grid Box Generation: Define a grid box around the active site of the receptor. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

-

Docking Execution: Use a molecular docking program such as AutoDock Vina. Specify the prepared ligand and receptor files, and the grid box parameters in the docking configuration file. Run the docking simulation to generate multiple binding poses of the ligand in the receptor's active site.

-

Analysis of Docking Results: Analyze the output of the docking simulation. The results are typically ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is considered the most favorable. Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Caption: General workflow for molecular docking studies.

Conclusion

The in silico approaches of network pharmacology and molecular docking have provided valuable insights into the potential biological targets and mechanisms of action of this compound. These predictive studies have identified a range of potential protein targets, with IGF1R emerging as a key candidate, and have implicated the PI3K/AKT/mTOR signaling pathway as a significant mediator of the compound's effects, particularly in the context of cancer. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural product through targeted experimental validation. The provided workflows and visualizations serve as a clear roadmap for conducting similar in silico investigations for other natural compounds.

References

A Comprehensive Technical Guide to Polyhydroxylated Ursane Triterpenes: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of polyhydroxylated ursane (B1242777) triterpenes, a class of secondary metabolites exhibiting a wide array of promising pharmacological activities. This document covers their natural origins, biosynthesis, isolation and purification strategies, and detailed biological activities, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed to facilitate research and development. Furthermore, the molecular mechanisms of action are visualized through signaling pathway diagrams.

Introduction to Polyhydroxylated Ursane Triterpenes

Polyhydroxylated ursane triterpenes are a significant group of pentacyclic triterpenoids characterized by a 30-carbon backbone arranged in a five-ring system, known as the ursane skeleton. The defining feature of this subclass is the presence of multiple hydroxyl groups attached to the core structure, which significantly influences their solubility and biological activity. These natural compounds are widely distributed in the plant kingdom, particularly in medicinal herbs, and have garnered considerable attention for their therapeutic potential.

Natural Sources

Polyhydroxylated ursane triterpenes are predominantly found in various plant families. Notable sources include:

-

Lamiaceae: Species from the Salvia genus, such as Salvia grossheimii and Salvia hierosolymitana, are rich sources of these compounds.[1][2]

-

Araliaceae: Schefflera heptaphylla has been shown to contain novel ursane-type triterpenoid (B12794562) saponins.[3]

-

Rosaceae: The roots of Rosa multiflora are a source of several ursane-type triterpenoids with anti-inflammatory properties.[4]

-

Celastraceae: Semialarium mexicanum contains ursane-type triterpenes with wound healing and anti-inflammatory activities.[5]

-

Maesa membranacea: The leaves of this plant have yielded new polyesterified ursane derivatives.[6]

Biosynthesis of the Ursane Skeleton

The biosynthesis of ursane-type triterpenes originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm and endoplasmic reticulum. The key steps involve the cyclization of 2,3-oxidosqualene (B107256) by the enzyme α-amyrin synthase, which forms the fundamental pentacyclic α-amyrin scaffold.[7][8] Subsequent modifications, primarily through the action of cytochrome P450 monooxygenases (P450s), introduce hydroxyl groups at various positions on the ursane skeleton, leading to the diverse array of polyhydroxylated derivatives.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Polyesterified Ursane Derivatives from Leaves of Maesa membranacea and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Compound Overview

This compound is a naturally occurring ursane-type triterpenoid. It has been reported in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] The fundamental properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₆ | [1] |

| Molecular Weight | 504.7 g/mol | [1] |

| Exact Mass | 504.34508925 Da | [1] |

| CAS Number | 91095-51-1 | [2] |

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through one- and two-dimensional NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for closely related ursane-type triterpenoids can be found in specialized chemical literature. Researchers are encouraged to consult publications on the chemical constituents of Uncaria and Ilex species for in-depth spectral assignments.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of the compound. For this compound, the expected exact mass is 504.34508925 Da, corresponding to the molecular formula C₃₀H₄₈O₆.[1]

Fragmentation patterns observed in tandem MS (MS/MS) experiments are characteristic of the ursane (B1242777) skeleton and can provide valuable structural information. Common fragmentation pathways for ursane-type triterpenoids include retro-Diels-Alder (rDA) reactions in the C-ring, leading to characteristic fragment ions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of natural products. The following sections outline standardized experimental protocols for the NMR and MS analysis of pentacyclic triterpenoids like this compound.

Sample Preparation

-

Isolation and Purification: The compound is typically isolated from its natural source (e.g., plant material) through a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel and preparative high-performance liquid chromatography (HPLC).

-

NMR Sample Preparation: For NMR analysis, a pure sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or pyridine-d₅). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

-

MS Sample Preparation: For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The choice of solvent depends on the ionization technique being employed.

NMR Data Acquisition

A comprehensive suite of NMR experiments is necessary for the complete structural elucidation of complex molecules like triterpenoids.

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Mass Spectrometry (MS) Data Acquisition

-

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of triterpenoids.

-

Mass Analyzers: High-resolution mass analyzers such as Time-of-Flight (TOF) and Orbitrap are employed to obtain accurate mass measurements.

-

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ion spectrum provides detailed structural information.

Workflow and Structural Elucidation

The process of identifying and characterizing a novel or known natural product like this compound follows a logical workflow.

References

In-depth Technical Guide: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (CAS Number: 91095-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the natural product 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, identified by the CAS number 91095-51-1. This compound is classified as a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document summarizes the currently available data on this specific molecule, including its physicochemical properties and the limited biological studies conducted on related compounds from its natural sources.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| CAS Number | 91095-51-1 | [1] |

| Molecular Formula | C₃₀H₄₈O₆ | [3] |

| Molecular Weight | 504.7 g/mol | [3] |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [3] |

| Synonyms | 3β,6β,19α,23-Tetrahydroxyurs-12-en-28-oic acid | N/A |

| Classification | Triterpenoid, Ursane-type | [1][2] |

Natural Occurrence

This compound has been reported to be isolated from the following plant species:

-

Uncaria sessilifructus : A plant from the Rubiaceae family, used in traditional Chinese medicine.[4]

-

Enkianthus campanulatus : A species of flowering plant in the family Ericaceae.[3]

Biological Activity and Literature Review

A thorough review of the scientific literature reveals a significant lack of data regarding the biological activity and mechanism of action specifically for this compound.

A key study by Fan et al. (2022) investigated the anti-inflammatory properties of several triterpenoids isolated from Uncaria sessilifructus.[5] The study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. However, the results indicated that none of the seven tested compounds exhibited anti-inflammatory activity in this assay.[5] It is important to note that while this compound is known to be a constituent of this plant, it was not explicitly identified as one of the seven compounds tested in this particular study.

Experimental Protocols

As there are no published studies detailing the biological activity of this compound, this section will describe the experimental protocol used by Fan et al. (2022) to assess the anti-inflammatory activity of other triterpenoids isolated from Uncaria sessilifructus.[5] This serves as a representative methodology for evaluating the potential anti-inflammatory effects of this class of compounds.

5.1. Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere for 24 hours.

-

The culture medium was then replaced with fresh medium containing various concentrations of the test compounds.

-

After a 1-hour pre-incubation with the test compounds, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

The plates were incubated for an additional 24 hours.

-

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. An equal volume of supernatant and Griess reagent were mixed and incubated at room temperature for 10 minutes. The absorbance at 540 nm was measured using a microplate reader.

-

Cell Viability Assay: To ensure that the observed effects were not due to cytotoxicity, a cell viability assay (e.g., MTS or MTT) was performed in parallel.

Visualizations

6.1. Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for the in vitro anti-inflammatory assay.

Conclusion

This compound (CAS 91095-51-1) is a naturally occurring pentacyclic triterpenoid with a well-defined chemical structure. Despite its classification into a class of compounds known for diverse biological activities, there is currently no published scientific literature detailing its specific biological effects, mechanism of action, or any associated experimental protocols. A study on other compounds from its source plant, Uncaria sessilifructus, did not find anti-inflammatory activity in the tested triterpenoids. The anticancer activity of a structurally similar compound suggests that further investigation into the biological potential of this compound may be warranted. This technical guide serves as a summary of the existing knowledge and highlights the need for future research to elucidate the pharmacological properties of this molecule.

References

- 1. Ursolic acid - Wikipedia [en.wikipedia.org]

- 2. A novel pentacyclic triterpene from the canes of Uncaria sessilifructus (Rubiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]

- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) belonging to the ursane (B1242777) class. Triterpenoids of this nature are of significant interest to researchers in drug development and natural product chemistry due to their diverse biological activities. This document outlines a detailed protocol for the isolation and purification of this compound from a plant source, based on established methodologies for the separation of ursane-type triterpenoids. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

While the specific compound has been identified in Uncaria sessilifructus, this protocol provides a general framework applicable to various plant matrices.[1] The methodology employs a combination of solvent extraction, liquid-liquid partitioning, and multi-stage chromatography for the isolation of the target compound.

Experimental Protocols

1. Plant Material Preparation and Extraction

A systematic approach is required for the initial extraction of the target compound from the plant material. This typically involves drying, grinding, and solvent extraction to efficiently isolate a crude extract containing the desired triterpenoid.

-

1.1. Preparation of Plant Material:

-

Collect the desired plant material (e.g., leaves, stems, or roots).

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Dry the plant material in a well-ventilated oven at a controlled temperature (typically 40-50°C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

1.2. Solvent Extraction:

-

The powdered plant material is subjected to maceration with methanol (B129727) at room temperature.[2][3] For enhanced extraction efficiency, ultrasonication can be employed.[2][3]

-

Alternatively, Soxhlet extraction using a sequence of solvents with increasing polarity (e.g., hexane (B92381) followed by ethyl acetate) can be performed.[4][5]

-

The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is a crucial step to separate compounds based on their polarity, thereby enriching the fraction containing the target triterpenoid.

-

2.1. Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and a suitable organic solvent, such as ethyl acetate (B1210297).[2][6][7][8]

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the organic layer (e.g., ethyl acetate fraction), which is expected to contain the triterpenoids.

-

Repeat the partitioning process multiple times to ensure complete extraction.

-

Combine the organic fractions and concentrate them to dryness to obtain a fraction enriched with the target compound.

-

3. Chromatographic Purification

To isolate the specific triterpenoid, a multi-step chromatographic approach is employed, starting with column chromatography for initial separation, followed by more refined techniques like High-Performance Liquid Chromatography (HPLC) for final purification.

-

3.1. Silica (B1680970) Gel Column Chromatography:

-

The enriched fraction is subjected to column chromatography on a silica gel column.[2][6][7][8]

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and ethyl acetate.[2]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[2]

-

Fractions with similar TLC profiles are pooled and concentrated.

-

-

3.2. Preparative High-Performance Liquid Chromatography (HPLC):

-

The semi-purified fractions from column chromatography are further purified by preparative reversed-phase HPLC (RP-HPLC).[6]

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water or methanol and water.

-

The elution is monitored using a UV detector, and the peak corresponding to the target compound is collected.

-

The collected fraction is concentrated to yield the pure this compound.

-

4. Structural Elucidation

The identity and purity of the isolated compound are confirmed using various spectroscopic techniques.

-

4.1. Spectroscopic Analysis:

Data Presentation

The following table summarizes the expected yields and purity at each stage of the isolation process. The values presented are illustrative and may vary depending on the starting plant material and the efficiency of the extraction and purification steps.

| Stage of Protocol | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Methanolic Extract | 1000 | 50,000 | < 5 |

| Ethyl Acetate Fraction | 50,000 (from crude) | 10,000 | 10-20 |

| Silica Gel Column Fraction | 10,000 (from EtOAc) | 500 | 60-80 |

| Final Purified Compound (Post-HPLC) | 500 (from column) | 50 | > 95 |

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of the target compound.

References

- 1. This compound | 91095-51-1 [chemicalbook.com]

- 2. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.org [mdpi.org]

- 8. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid using High-Performance Liquid Chromatography (HPLC)

This document provides a comprehensive guide for the quantitative analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) compound with the molecular formula C30H48O6 and a molecular weight of 504.7 g/mol .[1] It has been identified in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] As a member of the ursane-type triterpenoid family, which is known for a wide range of biological activities, accurate and precise quantification of this compound is crucial for research, quality control of herbal extracts, and pharmacokinetic studies in drug development.

This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is based on chromatographic principles established for the analysis of structurally similar compounds like ursolic acid.[3][4][5]

Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of an organic solvent and acidified water ensures efficient separation. Quantification is achieved by UV detection at a low wavelength, typically around 210 nm, where triterpenoids exhibit absorbance.[3][4] The concentration of the analyte in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.

Experimental

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

HPLC grade methanol (B129727)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA) or Phosphoric acid

-

The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

-

-

Chromatographic Conditions: A summary of the HPLC conditions is provided in the table below.

Parameter Condition Column C18, 4.6 x 250 mm, 5 µm Mobile Phase Methanol:Water (88:12, v/v) with 0.1% TFA (pH ~3.5) Flow Rate 1.0 mL/min Injection Volume 20 µL Column Temperature 30 °C Detection UV at 210 nm Run Time 20 minutes

Protocols

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 60 minutes.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Specificity | The peak of the analyte is well-resolved from other matrix components. |

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Sample Analysis: Inject the prepared sample solution and record the peak area of the analyte.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound.

Caption: Workflow for the quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. This protocol is suitable for routine analysis in quality control and research settings, offering good sensitivity, precision, and accuracy. The method can be adapted for various sample matrices with appropriate optimization of the sample preparation procedure.

References

Application Notes: NMR Spectroscopy for the Structural Elucidation of Ursane Triterpenoids

References

- 1. researchgate.net [researchgate.net]

- 2. Ursane | C30H52 | CID 9548870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 5. Structure determination of ursene-type triterpenes by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 13. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, with the chemical formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol . Triterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic effects against various cancer cell lines. A structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent, cancer-selective cytotoxicity by inducing apoptosis and G2/M cell cycle arrest in human ovarian (A2780) and liver (HepG2) cancer cells.[1] This suggests that this compound may also possess significant anticancer properties.

These application notes provide a comprehensive guide to evaluating the cytotoxicity of this compound using a panel of standard cell-based assays. The protocols detailed herein are designed to be robust and reproducible for screening and mechanistic studies.

Compound Handling and Preparation

Solubility: Ursane-type triterpenoids are often sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of these compounds for in vitro assays. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Storage: The powdered compound should be stored at -20°C. The DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Recommended Cell Lines

The choice of cell lines is critical for evaluating the cytotoxic potential and selectivity of the test compound. Based on studies of similar ursane-type triterpenoids, the following human cancer cell lines are recommended for initial screening:

-

A549 (Lung Carcinoma): A commonly used cell line for cytotoxicity screening.

-

HeLa (Cervical Cancer): Another standard cell line for evaluating anticancer compounds.

-

HepG2 (Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity and anticancer effects.

-

MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.

To assess selectivity, a non-cancerous cell line should be included, for example:

-

HEK293 (Human Embryonic Kidney): A standard, non-cancerous cell line.

-

Primary cells or other non-transformed cell lines relevant to the intended therapeutic area.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cell lines

-

Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)

-

96-well flat-bottom plates

-

Commercially available LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from all values and then dividing the treated values by the maximum release value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.